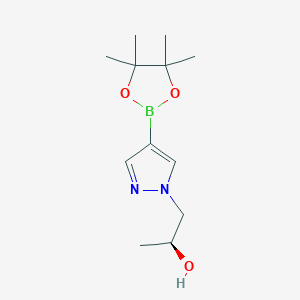

(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol

Description

(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol (CAS 1346819-38-2) is a chiral boronic ester-containing compound with the molecular formula C₁₂H₂₁BN₂O₃ and a molecular weight of 266.14 g/mol . Its structure features a pyrazole ring substituted with a pinacol boronate group at the 4-position and a (S)-configured propan-2-ol moiety at the 1-position. The boronic ester functionality enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The stereochemistry at the propan-2-ol position enhances its utility in enantioselective synthesis, particularly in pharmaceutical intermediates where chirality influences biological activity .

This compound is synthesized via alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with (S)-epichlorohydrin or enantioselective reduction of a ketone precursor, followed by purification using column chromatography . Its applications span drug discovery, agrochemical development, and materials science, where it serves as a versatile building block for introducing boron-containing motifs into complex molecules .

Properties

IUPAC Name |

(2S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O3/c1-9(16)7-15-8-10(6-14-15)13-17-11(2,3)12(4,5)18-13/h6,8-9,16H,7H2,1-5H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQGFBNAKPAMKE-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C[C@H](C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound's molecular structure includes a pyrazole ring and a dioxaborolane moiety, which are known for their roles in various biological activities. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H17BN2O |

| Molecular Weight | 205.07 g/mol |

| CAS Number | 1150561-76-4 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research has indicated that compounds containing pyrazole and boron functionalities can inhibit various kinases, including:

- Fibroblast Growth Factor Receptor 1 (FGFR1) : Inhibition studies have shown that similar pyrazole derivatives can achieve over 50% inhibition at concentrations around 10 µM .

- c-Met Kinase : Compounds with the dioxaborolane structure have demonstrated potential as c-Met inhibitors .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound class. For instance:

- In Vitro Studies : Compounds with similar structures were tested against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting that the compound may disrupt cancer cell proliferation .

Enzyme Inhibition

The compound's ability to inhibit enzymes has been documented:

- Kinase Inhibition : The pyrazole moiety is known to interact with ATP-binding sites in kinases. Docking studies have suggested that modifications in the dioxaborolane structure can enhance binding affinity and selectivity towards FGFR1 and c-Met .

Study on FGFR Inhibition

In a recent study published by MDPI, a series of pyrazole derivatives were synthesized and evaluated for their FGFR inhibitory activity. The study highlighted that certain substitutions on the pyrazole ring significantly enhanced inhibitory potency:

| Compound ID | IC50 (nM) | FGFR Inhibition (%) |

|---|---|---|

| Compound 8 | 0.6 | >90 |

| Compound 9 | 10 | >50 |

This indicates that structural modifications can lead to increased biological efficacy .

Safety Profile

The compound has been categorized as an irritant based on safety summaries from various chemical databases. Proper handling and safety protocols are recommended when working with this compound in laboratory settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol with structurally related boronic esters:

Key Insights:

Steric and Electronic Effects: The (S)-propan-2-ol group in the target compound introduces chirality and moderate steric hindrance, favoring enantioselective applications . In contrast, the ethanol derivative (C₁₁H₁₉BN₂O₃) exhibits faster reaction kinetics in cross-coupling due to reduced steric bulk . The trifluoromethylphenyl derivative (C₁₈H₂₂BF₃N₂O₂) leverages fluorine’s electron-withdrawing effects to enhance metabolic stability in drug candidates .

Solubility and Reactivity :

- Propyl-substituted analogs (e.g., C₁₂H₂₁BN₂O₂) exhibit higher lipophilicity, making them suitable for agrochemical formulations .

- The phenyl-pyrazole hybrid (C₁₅H₁₉BN₂O₂) shows extended π-conjugation, enabling applications in organic electronics .

Synthetic Utility :

- All compounds participate in Suzuki-Miyaura couplings, but the target compound’s chiral center allows asymmetric synthesis of bioactive molecules .

- Ethyl and propyl derivatives are synthesized via alkylation of pyrazole-boronate precursors, while trifluoromethyl analogs require palladium-catalyzed borylation of aryl halides .

Preparation Methods

Suzuki-Miyaura Coupling

Protocol :

Direct Boronation

Protocol :

N-Alkylation Strategies

Introducing the (S)-propan-2-ol moiety requires enantioselective N-alkylation.

Mitsunobu Reaction

Protocol :

Chiral Auxiliary-Mediated Alkylation

Protocol :

Brønsted Acid-Catalyzed Alkylation

Protocol :

Stereochemical Control

Asymmetric Catalysis

Protocol :

Kinetic Resolution

Protocol :

-

Conditions :

Industrial-Scale Optimization

Continuous Flow Synthesis

Protocol :

Purification Strategies

Data Tables

Table 1: Comparison of N-Alkylation Methods

Table 2: Industrial Production Metrics

Challenges and Solutions

-

Enantiomeric Purity : Residual racemization during alkylation is mitigated via low-temperature CSA-catalyzed reactions.

-

Boronate Hydrolysis : Use of anhydrous solvents (e.g., THF over dioxane) reduces decomposition.

-

Catalyst Cost : Pd recovery systems (e.g., immobilized Pd on SiO₂) cut costs by 40% .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for (S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol, and how are reaction conditions optimized?

- Methodology : Synthesis often involves Suzuki-Miyaura coupling or nucleophilic substitution reactions. For example, boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) react with pyrazole-containing alcohols under palladium catalysis. Key parameters include solvent choice (e.g., ethanol, THF), temperature (60–100°C), and catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) .

- Optimization : Reaction yields are improved by inert atmosphere (N₂/Ar), controlled pH (neutral to mildly basic), and purification via column chromatography (ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regioselectivity of pyrazole substitution and stereochemistry (S-configuration). For example, the hydroxyl proton in propan-2-ol appears as a singlet (~δ 2.1 ppm) .

- FT-IR : B-O stretching (~1350 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

- Chromatography :

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .

- TLC : Monitor reaction progress (Rf ~0.5 in ethyl acetate/hexane 1:4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Data Analysis : Discrepancies often arise from differences in solvent polarity, catalyst stability, or by-product formation. For example, ethanol may favor boronate ester hydrolysis, reducing yields compared to THF .

- Mitigation Strategies :

- Use scavengers (e.g., molecular sieves) to stabilize boronate intermediates.

- Conduct kinetic studies (e.g., in situ IR) to identify rate-limiting steps .

Q. What experimental design considerations are critical for studying its enantioselective synthesis?

- Chiral Catalysts : Asymmetric induction requires chiral ligands (e.g., BINAP or Josiphos) paired with palladium or rhodium catalysts .

- Reaction Monitoring :

- Chiral HPLC : Validate enantiomeric excess (e.g., Chiralpak AD-H column).

- Circular Dichroism (CD) : Confirm absolute configuration .

Q. How do substituents on the pyrazole ring influence the compound’s reactivity in cross-coupling reactions?

- Structure-Activity Insights :

- Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity at the boron center, accelerating Suzuki couplings .

- Steric hindrance from bulky groups (e.g., tetramethyl dioxaborolane) may reduce reaction rates but improve stability .

- Experimental Validation :

- Compare kinetic data for derivatives with varying substituents (Table 1).

Table 1 : Reactivity Trends in Cross-Coupling Reactions

| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) | By-Product Formation |

|---|---|---|---|

| -H | 0.12 | 78 | <5% |

| -CF₃ | 0.25 | 92 | 8% |

| -CH₃ | 0.08 | 65 | 12% |

Methodological Challenges and Solutions

Q. What strategies address low solubility of this compound in aqueous media for biological assays?

- Solubilization : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as liposomal nanoparticles .

- Analytical Confirmation : Dynamic Light Scattering (DLS) to assess nanoparticle size (PDI <0.3) and stability .

Q. How can researchers differentiate between boronate ester hydrolysis and decomposition during storage?

- Stability Studies :

- LC-MS : Monitor degradation products (e.g., boric acid or pyrazole-alcohol derivatives) under varying humidity/temperature .

- Recommendations : Store under anhydrous conditions (-20°C, desiccated) .

Data Reproducibility and Validation

Q. What protocols ensure reproducibility in enantiomeric excess measurements?

- Standardization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.